Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(3-pyridinylmethyl)-
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Overview
Description
“Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(3-pyridinylmethyl)-” is a synthetic organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(3-pyridinylmethyl)-” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Acetamide Backbone: This can be achieved by reacting acetic anhydride with an amine precursor.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylphenyl Group: This step might involve a Friedel-Crafts acylation reaction.
Incorporation of the Pyridinylmethyl Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
“Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(3-pyridinylmethyl)-” can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can remove oxygen or add hydrogen to the molecule.
Substitution: Halogen atoms or other groups can be replaced by different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might inhibit or activate certain enzymes, bind to receptors, or interfere with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2,6-dimethylphenyl)-: Lacks the chloro and pyridinylmethyl groups.
Acetamide, 2-chloro-N-(3-pyridinylmethyl)-: Lacks the dimethylphenyl group.
Properties
CAS No. |
95038-03-2 |
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Molecular Formula |
C16H17ClN2O |
Molecular Weight |
288.77 g/mol |
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C16H17ClN2O/c1-12-5-3-6-13(2)16(12)19(15(20)9-17)11-14-7-4-8-18-10-14/h3-8,10H,9,11H2,1-2H3 |
InChI Key |
QBRVNFRKMXVPKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC2=CN=CC=C2)C(=O)CCl |
Origin of Product |
United States |
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